1-Aminopyrrolidin-2-one hydrochloride

Übersicht

Beschreibung

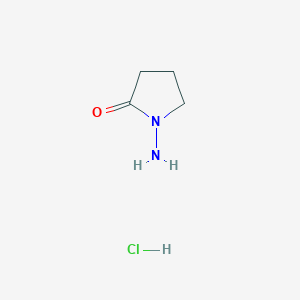

1-Aminopyrrolidin-2-one hydrochloride: is a chemical compound with the molecular formula C₄H₉ClN₂O and a molecular weight of 136.58 g/mol . It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminopyrrolidin-2-one hydrochloride can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with an amine, followed by intramolecular cyclization to form the desired product . Another method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Aminopyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Bioactive Compounds

1-Aminopyrrolidin-2-one hydrochloride serves as a key intermediate in the synthesis of various biologically active compounds. Its structure allows for the development of derivatives with antimicrobial, anti-inflammatory, and anticancer properties. Research has demonstrated that derivatives synthesized from this compound exhibit significant biological activities in vitro, with some advancing to animal model testing to evaluate their pharmacological potential.

Neuroprotective Research

The compound is being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Preclinical studies have shown that derivatives can reduce neuronal cell death and improve cognitive functions in animal models.

Organic Synthesis

Microfluidic Synthesis

In organic synthesis, this compound is utilized in microfluidic systems for the photoinduced organocatalyzed cyclization of pyrrolidin-2-ones. This method allows for efficient synthesis under visible light conditions without the need for metal catalysts, promoting green chemistry practices.

Analytical Chemistry

Standard Reference Compound

In analytical chemistry, this compound is used as a standard or reference material in chromatographic and spectroscopic methods. Its well-characterized properties facilitate instrument calibration and validation of analytical methods, leading to robust techniques that ensure accurate results across laboratories.

Materials Science

Development of New Materials

this compound finds applications in materials science, particularly in synthesizing polymers and composites with specific electronic or photonic properties. Research indicates that materials incorporating this compound exhibit enhanced performance characteristics such as increased conductivity or improved stability.

Environmental Science

Pollution Control Applications

The compound is being explored for its potential use in environmental remediation strategies. Preliminary studies suggest that it can effectively interact with certain pollutants, aiding in their breakdown or facilitating their extraction from natural systems.

Computational Chemistry

Molecular Modeling Studies

In computational chemistry, this compound is utilized for molecular modeling to predict interactions between pyrrolidine derivatives and biological targets. These studies assist in understanding binding affinities and designing more potent analogs through in silico methods.

Toxicological Research

Safety Profile Assessment

Toxicological research investigates the safety profile of this compound and its derivatives through rigorous testing protocols, including acute and chronic toxicity studies. These findings contribute to risk assessments and guide safe dosage levels for pharmaceutical applications.

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is studied for developing new agrochemicals aimed at enhancing crop yield and protecting plants from pests while minimizing environmental impact.

Case Studies

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Pharmacology | Neuroprotective effects | Derivatives reduced neuronal cell death in animal models |

| Organic Synthesis | Microfluidic synthesis | Efficient cyclization under visible light without metal catalysts |

| Analytical Chemistry | Instrument calibration | Improved accuracy and reproducibility across laboratories |

| Environmental Science | Pollution control | Effective interaction with pollutants aiding breakdown/extraction |

| Toxicological Research | Safety assessment | Comprehensive toxicity profiles established for risk assessment |

Wirkmechanismus

The mechanism of action of 1-Aminopyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit transforming growth factor-beta (TGF-β), a protein that plays a crucial role in the regulation of cell growth and differentiation . This inhibition may be due to the compound’s ability to interfere with protein synthesis at the ribosome level .

Vergleich Mit ähnlichen Verbindungen

1-Aminopyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine-2-one: A structurally similar compound with different biological activities.

Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different functional properties.

Prolinol: Another related compound with distinct biological profiles.

Biologische Aktivität

1-Aminopyrrolidin-2-one hydrochloride (CAS Number: 20386-22-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 136.58 g/mol. It is characterized by a pyrrolidinone structure, which includes a five-membered ring containing nitrogen and carbon atoms. The compound appears as a white to yellow solid and is soluble in water, making it suitable for various biochemical applications .

This compound plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. Notably, it has been utilized in the optimization of dihydropyrrolopyrazole series for transforming growth factor-beta (TGF-β) type I receptor kinase domain inhibitors.

| Property | Description |

|---|---|

| Solubility | Soluble in water |

| Stability | Enhanced stability in hydrochloride salt form |

| Reactivity | Participates in nucleophilic substitution reactions |

Cellular Effects

This compound affects various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has demonstrated high gastrointestinal absorption and does not readily cross the blood-brain barrier, indicating its potential for systemic applications without central nervous system side effects.

The mechanism of action of this compound involves its binding interactions with specific molecular targets and pathways. It has been identified as a potential inhibitor of TGF-β, which plays a crucial role in cell growth and differentiation. This inhibition can lead to significant alterations in cellular processes, making it a candidate for therapeutic interventions in diseases characterized by aberrant TGF-β signaling .

Mechanisms of Interaction

- Enzyme Inhibition : Inhibits specific kinases involved in cell signaling.

- Gene Expression Modulation : Alters transcriptional activity related to cellular proliferation.

Applications in Drug Development

This compound serves as a versatile scaffold for designing potent pharmaceutical agents. Its derivatives have shown significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's unique structure allows it to interact with specific biological targets effectively.

Table 2: Biological Activities of Derivatives

| Derivative | Activity Type | Study Reference |

|---|---|---|

| Compound A | Antimicrobial | |

| Compound B | Anti-inflammatory | |

| Compound C | Anticancer |

Case Studies

Recent studies have highlighted the potential of this compound derivatives in various therapeutic contexts:

- Antiviral Activity : A derivative showed promising results against viral infections by modulating immune responses .

- Neuroprotective Effects : Certain derivatives exhibited protective effects on neuronal cells under oxidative stress conditions.

- Cancer Therapy : Research indicated that compounds derived from this compound can inhibit tumor growth in animal models .

Eigenschaften

IUPAC Name |

1-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-6-3-1-2-4(6)7;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPFNJOTVWTWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621303 | |

| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20386-22-5 | |

| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.